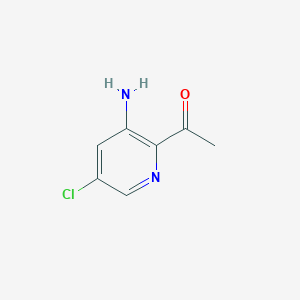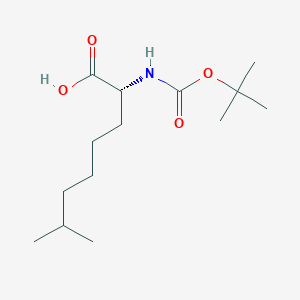
2-Cyanoethyl ((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-methoxy-2-((((4-methoxyphenyl)diphenylmethyl)amino)methyl)tetrahydrofuran-3-yl) diisopropylphosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyanoethyl ((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-methoxy-2-((((4-methoxyphenyl)diphenylmethyl)amino)methyl)tetrahydrofuran-3-yl) diisopropylphosphoramidite is a complex organic compound often used in the field of organic synthesis and biochemistry. This compound is notable for its role in the synthesis of nucleotides and oligonucleotides, which are essential components in various biological and medical research applications.
Méthodes De Préparation
The synthesis of 2-Cyanoethyl ((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-methoxy-2-((((4-methoxyphenyl)diphenylmethyl)amino)methyl)tetrahydrofuran-3-yl) diisopropylphosphoramidite involves several steps. The starting materials typically include protected nucleosides, which undergo a series of chemical reactions to introduce the cyanoethyl and diisopropylphosphoramidite groups. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Cyanoethyl ((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-methoxy-2-((((4-methoxyphenyl)diphenylmethyl)amino)methyl)tetrahydrofuran-3-yl) diisopropylphosphoramidite is widely used in scientific research, particularly in the synthesis of nucleotides and oligonucleotides. These molecules are crucial for various applications in chemistry, biology, and medicine, including:
DNA and RNA synthesis: The compound is used to synthesize oligonucleotides, which are short DNA or RNA molecules used in genetic research and diagnostics.
Drug development: It plays a role in the development of nucleotide-based drugs, which can target specific genetic sequences.
Biotechnology: The compound is used in various biotechnological applications, such as gene editing and molecular diagnostics.
Mécanisme D'action
The mechanism of action of 2-Cyanoethyl ((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-methoxy-2-((((4-methoxyphenyl)diphenylmethyl)amino)methyl)tetrahydrofuran-3-yl) diisopropylphosphoramidite involves its ability to act as a building block in the synthesis of nucleotides and oligonucleotides. The compound interacts with various enzymes and molecular targets involved in nucleotide synthesis, facilitating the formation of the desired DNA or RNA sequences. The specific pathways and molecular targets depend on the particular application and the type of nucleotide being synthesized.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2-Cyanoethyl ((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-methoxy-2-((((4-methoxyphenyl)diphenylmethyl)amino)methyl)tetrahydrofuran-3-yl) diisopropylphosphoramidite offers unique advantages in terms of its stability and reactivity. Similar compounds include:
- 2-Cyanoethyl ((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-methoxy-2-((((4-methoxyphenyl)phenylmethyl)amino)methyl)tetrahydrofuran-3-yl) diisopropylphosphoramidite
- 2-Cyanoethyl ((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-methoxy-2-((((4-methoxyphenyl)dimethylmethyl)amino)methyl)tetrahydrofuran-3-yl) diisopropylphosphoramidite These compounds share similar structures but differ in the substituents attached to the core molecule, which can affect their reactivity and suitability for specific applications.
Propriétés
Formule moléculaire |
C39H48N5O7P |
|---|---|
Poids moléculaire |
729.8 g/mol |
Nom IUPAC |
3-[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-methoxy-2-[[[(4-methoxyphenyl)-diphenylmethyl]amino]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C39H48N5O7P/c1-27(2)44(28(3)4)52(49-25-13-23-40)51-35-33(50-37(36(35)48-6)43-24-22-34(45)42-38(43)46)26-41-39(29-14-9-7-10-15-29,30-16-11-8-12-17-30)31-18-20-32(47-5)21-19-31/h7-12,14-22,24,27-28,33,35-37,41H,13,25-26H2,1-6H3,(H,42,45,46)/t33-,35-,36-,37-,52?/m1/s1 |
Clé InChI |
CNYGTXMHDPEDHG-SGXIJWRWSA-N |
SMILES isomérique |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=CC(=O)NC2=O)CNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC |
SMILES canonique |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=O)NC2=O)CNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B12955232.png)
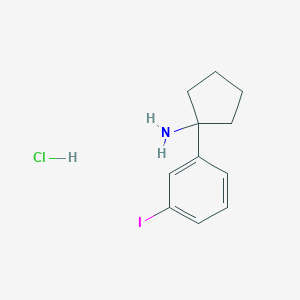
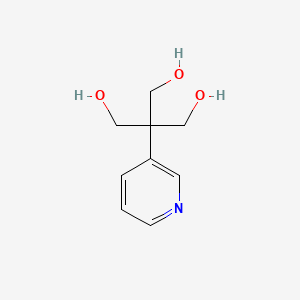
![4-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B12955249.png)
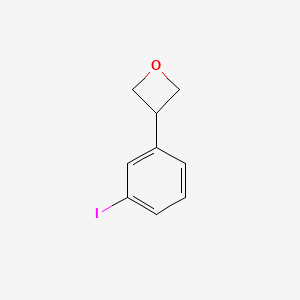
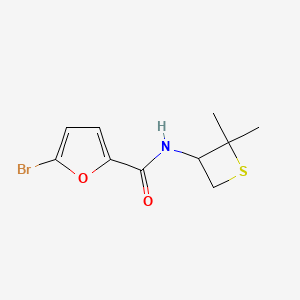
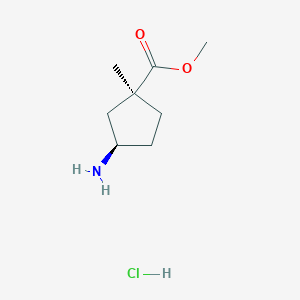
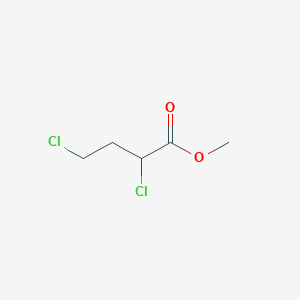
![4-(6-(4-Hydroxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide](/img/structure/B12955293.png)
